7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
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Description
7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 407.518. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential and Receptor Affinity
Research on derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including those with modifications at the 7- or 8-positions, has identified compounds with significant affinity for serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. These compounds have shown potential psychotropic activity, suggesting their use in designing new ligands for treating conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
A series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives exhibited significant analgesic and anti-inflammatory activity, suggesting the utility of these compounds in developing new pain management and anti-inflammatory therapies (Zygmunt et al., 2015).
Antidepressant and Anxiolytic-like Activity
Studies on arylpiperazinylalkyl purine derivatives have demonstrated their potential as ligands for 5-HT1A, 5-HT7, and D2 receptors, indicating their possible use as antidepressants and anxiolytics. This research underscores the therapeutic potential of purine derivatives in mental health treatment (Zagórska et al., 2015).
Bronchodilator Agents
New beta-diketone and 3,5-dimethyl isoxazole derivatives of theophylline have been explored for their bronchodilator properties, targeting respiratory conditions such as asthma. These studies reveal the potential of purine derivatives in respiratory therapies (Akgün et al., 1998).
Antioxidant Activity and DNA Cleavage
Research on coumarin-purine hybrids has shown these compounds to possess significant in vitro antioxidant activity and DNA cleavage capabilities, highlighting their potential in oxidative stress management and as tools in molecular biology (Mangasuli et al., 2019).
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-17-11-14-27(15-12-17)16-19-24-21-20(22(29)26(3)23(30)25(21)2)28(19)13-7-10-18-8-5-4-6-9-18/h4-10,17H,11-16H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMIUUYTVZNDSH-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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